molecular formula C26H27ClFN3OS B2701773 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride CAS No. 1217091-45-6

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride

Cat. No.: B2701773
CAS No.: 1217091-45-6
M. Wt: 484.03
InChI Key: DVUIQQMDBAKOAV-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a fluorobenzo[d]thiazolyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the dimethylamino group: This can be done through nucleophilic substitution reactions using dimethylamine.

    Formation of the diphenylacetamide moiety: This step involves the reaction of diphenylacetic acid or its derivatives with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Dimethylamine, fluorinating agents (NFSI, Selectfluor)

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride
  • N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride

Uniqueness

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3OS.ClH/c1-29(2)17-10-18-30(26-28-24-21(27)15-9-16-22(24)32-26)25(31)23(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-9,11-16,23H,10,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUIQQMDBAKOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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